

An In-Depth Technical Guide to the Physicochemical Properties of 3-Deoxyaconitine Powder

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Compound of Interest

Compound Name: 3-Deoxyaconitine

Cat. No.: B8086822

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Introduction

3-Deoxyaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, notably *Aconitum carmichaeli* Debx.[1][2]. As a structural analogue of aconitine, it shares a complex chemical architecture and significant biological activity. This technical guide provides a comprehensive overview of the physicochemical properties of **3-Deoxyaconitine** powder, offering crucial data and methodologies for researchers and professionals engaged in pharmacology, toxicology, and drug development. Understanding these properties is fundamental for its accurate identification, quantification, and the exploration of its therapeutic and toxicological profiles.

Physicochemical Properties

The physicochemical characteristics of **3-Deoxyaconitine** powder are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

Property	Data	Reference(s)
Molecular Formula	C ₃₄ H ₄₇ NO ₁₀	[1]
Molecular Weight	629.747 g/mol	[1][2]
CAS Number	3175-95-9	[1][2]
Appearance	White to off-white solid powder	[1]
Melting Point	Not explicitly reported for 3-Deoxyaconitine. Aconitine (parent compound) melts at 200-205 °C (decomposes)	[3]
Boiling Point	680.6 °C at 760 mmHg	[4]
Flash Point	365.4 °C	[4]
Solubility	Very slightly soluble in water (0.61 g/L at 25 °C). Soluble in DMSO.	[4]
Refractive Index	1.603	[4]
Purity	Typically >98% by HPLC	[2]
Storage Conditions	Store at -20°C to -80°C, protected from light.	
Stability	Stable for at least 4 years when stored at -20°C. In solvent, stable for 6 months at -80°C or 1 month at -20°C, protected from light.	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **3-Deoxyaconitine**. The following sections outline key experimental protocols.

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

This protocol is adapted from established methods for the analysis of aconitum alkaloids[5][6][7][8][9].

a. Sample Preparation (Extraction from Plant Material):

- Accurately weigh approximately 1 g of powdered plant material into a 50 mL centrifuge tube.
- Add 1 mL of 10% ammonia solution and mix thoroughly to moisten the sample.
- Add 25 mL of diethyl ether and shake on a platform shaker for 1 hour at 300 rpm.
- Centrifuge at 4000 rpm for 10 minutes to separate the solid material.
- Decant the diethyl ether extract into a clean tube.
- Repeat the extraction twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively.
- Combine all extracts and evaporate to dryness at 40°C under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase or a suitable solvent like acetonitrile/0.1% acetic acid (1:1).
- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Chromatographic Conditions:

- HPLC System: Agilent 1100 Series or equivalent with a quaternary pump, autosampler, column heater, and UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM triethylamine adjusted to pH 3 with phosphoric acid). A typical gradient could be:

- 0-20 min: 13-18% acetonitrile
- 20-40 min: 18-21% acetonitrile
- 40-45 min: 21-22% acetonitrile
- 45-50 min: 22-70% acetonitrile

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 235 nm.
- Injection Volume: 20 µL.

c. Quantification:

- Prepare a series of standard solutions of **3-Deoxyaconitine** of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of **3-Deoxyaconitine** in the sample by comparing its peak area to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general framework for the structural analysis of diterpenoid alkaloids like **3-Deoxyaconitine**^{[10][11][12]}.

a. Sample Preparation:

- Ensure the **3-Deoxyaconitine** sample is of high purity (>95%).
- Dissolve 5-10 mg of the purified powder in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

- Transfer the solution to a standard 5 mm NMR tube.

b. NMR Experiments:

- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- 1D NMR:
 - ^1H NMR: To identify the proton environments in the molecule.
 - ^{13}C NMR: To determine the number and types of carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

c. Data Analysis:

- Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
- Assign the chemical shifts of all protons and carbons by systematically analyzing the 1D and 2D NMR data.
- Confirm the structure of **3-Deoxyaconitine** by comparing the obtained spectral data with published literature values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

This protocol is based on established methods for the mass spectrometric analysis of aconitine alkaloids[5][13][14][15][16][17].

a. Sample Preparation:

- Prepare a dilute solution of **3-Deoxyaconitine** (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The eluent from an HPLC system can be directly introduced into the mass spectrometer for LC-MS analysis.

b. Mass Spectrometry Conditions (LC-MS/MS):

- Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aconitine alkaloids.
- MS Analysis:
 - Full Scan (MS1): To determine the molecular weight of the compound. The protonated molecule $[M+H]^+$ is expected.
 - Product Ion Scan (MS2 or MS/MS): To obtain fragmentation patterns. The precursor ion (the $[M+H]^+$ ion of **3-Deoxyaconitine**) is isolated and fragmented by collision-induced dissociation (CID).
- Data Analysis:
 - Analyze the mass spectra to confirm the molecular weight.
 - Interpret the fragmentation pattern to gain structural information. Common fragmentation pathways for aconitine-type alkaloids involve the neutral loss of acetic acid (60 Da),

carbon monoxide (28 Da), methanol (32 Da), water (18 Da), and benzoic acid (122 Da).

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

While a specific protocol for **3-Deoxyaconitine** is not readily available, a general procedure for the thermal analysis of alkaloid powders can be outlined[18].

a. Instrument and Sample Preparation:

- Instrument: A simultaneous TGA-DSC instrument.
- Sample: Accurately weigh a small amount of **3-Deoxyaconitine** powder (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum or ceramic).

b. Experimental Conditions:

- Atmosphere: Typically nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).
- Heating Rate: A linear heating rate, commonly 10 °C/min.
- Temperature Range: From ambient temperature up to a temperature sufficient to observe all thermal events (e.g., 30 °C to 600 °C).

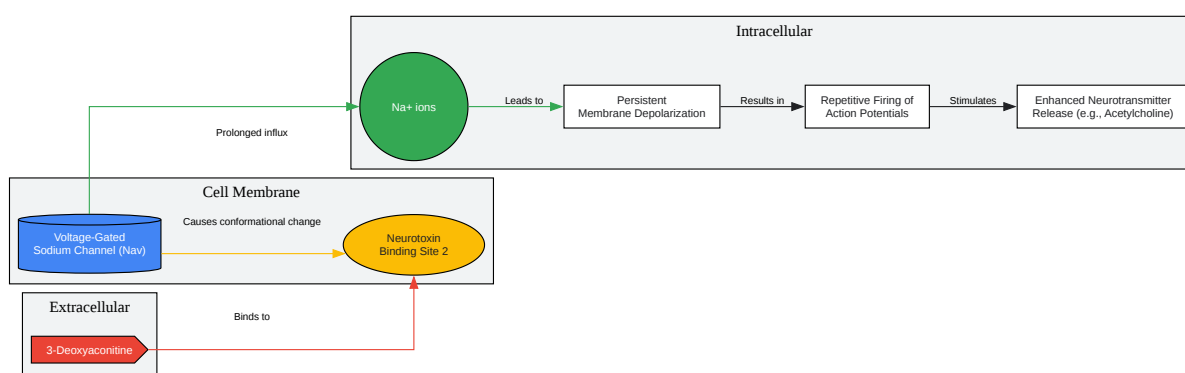
c. Data Analysis:

- TGA Curve: Analyze the weight loss as a function of temperature to identify decomposition steps and thermal stability.
- DSC Curve: Analyze the heat flow to identify endothermic events such as melting and boiling, and exothermic events such as decomposition. The peak of the endotherm can be used to determine the melting point.

Signaling Pathway and Experimental Workflows

Mechanism of Action: Sodium Channel Activation

3-Deoxyaconitine, like its parent compound aconitine, is a potent activator of voltage-gated sodium channels (Nav)[19][20][21][22]. It binds to neurotoxin binding site 2 on the alpha subunit of the channel[4][20][21]. This binding event has several key consequences that lead to persistent neuronal and muscular excitation.

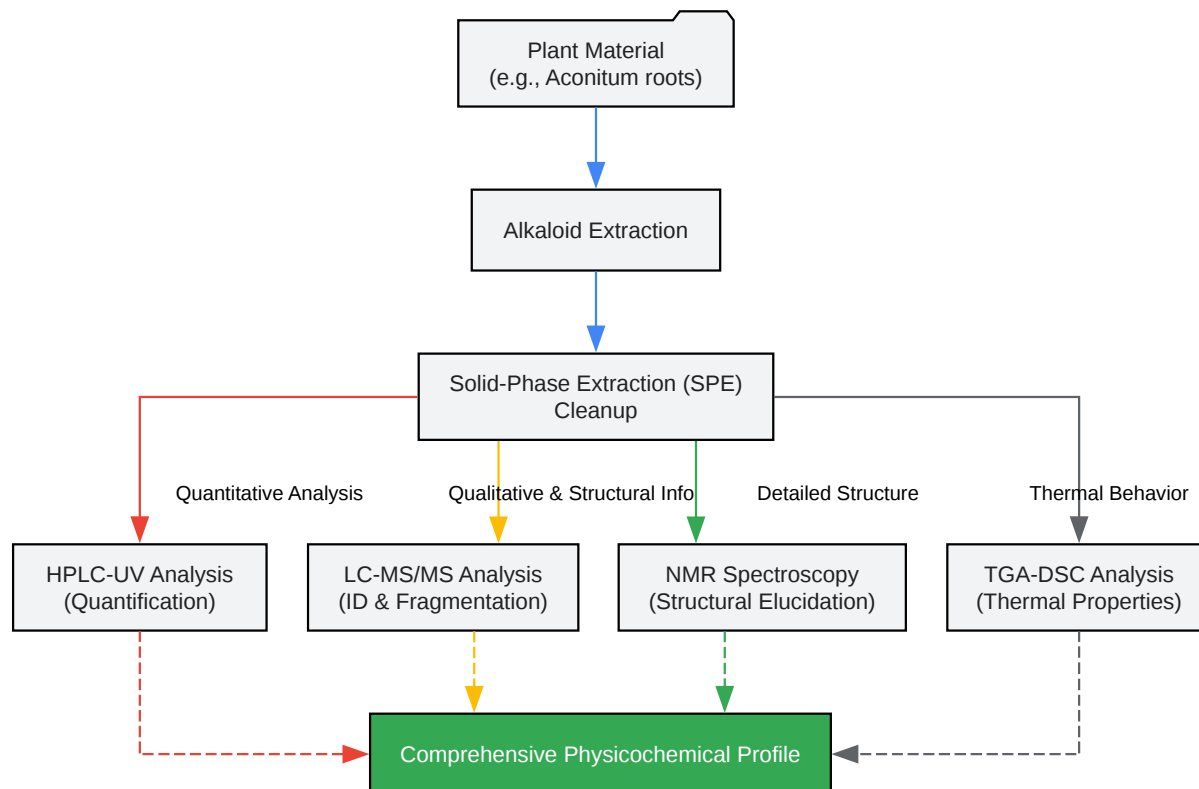


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Caption: Signaling pathway of **3-Deoxyaconitine** on a voltage-gated sodium channel.

Experimental Workflow for Analysis

A typical workflow for the comprehensive analysis of **3-Deoxyaconitine** from a plant source to final characterization is depicted below.



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